molecular formula C8H7BrClF B12869009 3-Chloro-5-fluorophenethyl bromide

3-Chloro-5-fluorophenethyl bromide

Cat. No.: B12869009
M. Wt: 237.49 g/mol
InChI Key: VASIAYMYNDQBJQ-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorophenethyl bromide is an organic compound with the molecular formula C8H8BrClF It is a derivative of phenethyl bromide, where the phenyl ring is substituted with chlorine and fluorine atoms at the 3 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluorophenethyl bromide typically involves the bromination of 3-Chloro-5-fluorotoluene. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a bromine atom at the benzylic position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluorophenethyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution (SN2): The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzylic position can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form 3-Chloro-5-fluorophenethyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) can be used to replace the bromine atom with an azide group.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

Major Products Formed

    Nucleophilic Substitution: 3-Chloro-5-fluoro-phenethyl azide

    Oxidation: 3-Chloro-5-fluoro-benzyl ketone or 3-Chloro-5-fluoro-benzoic acid

    Reduction: 3-Chloro-5-fluoro-phenethyl alcohol

Scientific Research Applications

3-Chloro-5-fluorophenethyl bromide has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound can be used to develop new drugs with potential therapeutic effects, particularly in targeting specific biological pathways.

    Material Science: It can be used in the synthesis of polymers and other materials with unique properties.

    Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluorophenethyl bromide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool for studying molecular interactions and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-fluorotoluene: A precursor in the synthesis of 3-Chloro-5-fluorophenethyl bromide.

    3-Chloro-5-fluorophenethyl alcohol: A reduction product of this compound.

    3-Chloro-5-fluoro-benzyl ketone: An oxidation product of this compound.

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and selectivity in various reactions, making it a valuable intermediate in organic synthesis and drug development.

Biological Activity

3-Chloro-5-fluorophenethyl bromide is an organic compound notable for its halogenated aromatic structure, which includes a chlorine atom at the 3-position and a fluorine atom at the 5-position of the phenethyl group. This unique structural configuration contributes to its diverse biological activities and applications in medicinal chemistry and organic synthesis.

The molecular formula of this compound is C9H9BrClF, with a molecular weight of approximately 235.027 g/mol. Its halogenated nature enhances its reactivity, making it a valuable building block in various synthetic pathways. Common methods for synthesizing this compound include nucleophilic substitutions and oxidation reactions, which allow for the introduction of functional groups that can modulate its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms influences the compound’s reactivity and binding affinity, facilitating stronger interactions with biological macromolecules. These interactions can lead to various pharmacological effects, including modulation of signaling pathways involved in disease processes .

Biological Applications

Medicinal Chemistry : This compound has been explored for its potential in drug development, particularly as an inhibitor of pathogenic mechanisms in bacteria such as Pseudomonas aeruginosa. Research indicates that it may inhibit type III secretion systems (T3SS), which are critical for bacterial virulence .

Material Science : Beyond medicinal applications, this compound serves as a precursor in the synthesis of novel materials with unique properties, including polymers and other functional materials.

Case Studies

  • Inhibition of T3SS in Pseudomonas aeruginosa : A study demonstrated that derivatives of this compound effectively inhibited T3SS-mediated secretion in Pseudomonas aeruginosa, leading to reduced cytotoxicity in target cells. This was measured using a lactate dehydrogenase (LDH) release assay, indicating the compound's potential as an antimicrobial agent .
  • TRPM5 Agonists : Another research effort identified compounds structurally related to this compound as selective agonists for the TRPM5 ion channel. These compounds showed promise in enhancing gastrointestinal motility, suggesting therapeutic applications in treating motility disorders .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to elucidate structure-activity relationships (SAR). The following table summarizes key structural features and biological activities:

Compound NameStructure CharacteristicsUnique Features
3-Chloro-4-fluorophenethyl bromideChlorine at position 3, Fluorine at position 4Different substitution pattern affects reactivity
4-Bromo-3-fluorophenethyl chlorideBromine at position 4, Fluorine at position 3May exhibit different biological activities
2-Chloro-5-fluorophenethyl bromideChlorine at position 2, Fluorine at position 5Altered steric hindrance may influence synthesis rates
3-Fluoro-5-bromophenethyl chlorideFluorine at position 3, Bromine at position 5Potentially different solubility and stability

This comparison highlights how variations in halogen placement can influence both chemical behavior and biological activity.

Properties

Molecular Formula

C8H7BrClF

Molecular Weight

237.49 g/mol

IUPAC Name

1-(2-bromoethyl)-3-chloro-5-fluorobenzene

InChI

InChI=1S/C8H7BrClF/c9-2-1-6-3-7(10)5-8(11)4-6/h3-5H,1-2H2

InChI Key

VASIAYMYNDQBJQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CCBr

Origin of Product

United States

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